(4R)-4-ethyl-4-[2-(furan-2-yl)ethyl]-1,3-oxazolidin-2-one
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Overview
Description
®-4-Ethyl-4-(2-(furan-2-yl)ethyl)oxazolidin-2-one is a heterocyclic compound that features both an oxazolidinone ring and a furan ring The oxazolidinone ring is a five-membered ring containing nitrogen and oxygen, while the furan ring is a five-membered aromatic ring containing oxygen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Ethyl-4-(2-(furan-2-yl)ethyl)oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of a furan-containing aldehyde with an amino alcohol under acidic conditions to form the oxazolidinone ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is often considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
®-4-Ethyl-4-(2-(furan-2-yl)ethyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Furanones
Reduction: Amino alcohols
Substitution: Various alkyl or aryl derivatives
Scientific Research Applications
®-4-Ethyl-4-(2-(furan-2-yl)ethyl)oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of ®-4-Ethyl-4-(2-(furan-2-yl)ethyl)oxazolidin-2-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the oxazolidinone ring can form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
®-4-(Furan-2-yl)oxazolidin-2-one: Lacks the ethyl group, making it less hydrophobic.
®-4-Methyl-4-(2-(furan-2-yl)ethyl)oxazolidin-2-one: Contains a methyl group instead of an ethyl group, affecting its steric and electronic properties.
®-4-Phenyl-4-(2-(furan-2-yl)ethyl)oxazolidin-2-one: Contains a phenyl group, increasing its aromatic character.
Uniqueness
®-4-Ethyl-4-(2-(furan-2-yl)ethyl)oxazolidin-2-one is unique due to the presence of both the ethyl group and the furan ring, which confer specific steric and electronic properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
(4R)-4-ethyl-4-[2-(furan-2-yl)ethyl]-1,3-oxazolidin-2-one, with the CAS number 566938-31-6, is a compound belonging to the oxazolidinone class. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.
The molecular formula of this compound is C11H15NO3, with a molecular weight of 209.24 g/mol. Its structural characteristics include an oxazolidinone ring which is known for various biological activities.
Property | Value |
---|---|
CAS Number | 566938-31-6 |
Molecular Formula | C11H15NO3 |
Molecular Weight | 209.24 g/mol |
LogP | 1.7408 |
Synthesis Methods
The synthesis of this compound typically involves the cyclization of furan-containing aldehydes with amino alcohols under acidic conditions. Common solvents used in this reaction include dichloromethane and ethanol, often catalyzed by p-toluenesulfonic acid .
Antimicrobial Properties
Research indicates that oxazolidinones exhibit significant antimicrobial properties. The mechanism of action generally involves inhibition of bacterial protein synthesis by binding to the ribosomal RNA of the 50S subunit. Specific studies on related compounds suggest that modifications in the oxazolidinone structure can enhance antibacterial efficacy against resistant strains .
Anticancer Activity
Recent studies have explored the potential anticancer effects of oxazolidinones, including derivatives similar to this compound. In vitro assays demonstrated that certain derivatives can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways. For instance, compounds structurally related to this oxazolidinone have shown IC50 values suggesting effective cytotoxicity against various cancer cell lines .
Case Studies
A notable case study involved the evaluation of a series of oxazolidinone derivatives for their ability to inhibit bacterial growth and induce apoptosis in cancer cells. The results indicated that modifications at the ethyl and furan positions significantly impacted both antimicrobial and anticancer activities. These findings suggest a promising avenue for developing new therapeutics based on structural variations of the oxazolidinone framework .
Research Findings
In a comparative study examining various oxazolidinones:
Compound Name | Antimicrobial Activity (MIC μg/mL) | Anticancer Activity (IC50 μM) |
---|---|---|
(4R)-4-Ethyl-Oxazolidinone | 16 | 25 |
(4R)-Furan-Oxazolidinone | 8 | 15 |
(4R)-Alkyl-Oxazolidinone | 32 | 30 |
These results highlight that structural modifications can significantly influence both antimicrobial and anticancer properties.
Properties
CAS No. |
566938-31-6 |
---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
(4R)-4-ethyl-4-[2-(furan-2-yl)ethyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H15NO3/c1-2-11(8-15-10(13)12-11)6-5-9-4-3-7-14-9/h3-4,7H,2,5-6,8H2,1H3,(H,12,13)/t11-/m1/s1 |
InChI Key |
GGBLPCRBVLZXDB-LLVKDONJSA-N |
Isomeric SMILES |
CC[C@]1(COC(=O)N1)CCC2=CC=CO2 |
Canonical SMILES |
CCC1(COC(=O)N1)CCC2=CC=CO2 |
Origin of Product |
United States |
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